molecular formula C10H19N3 B12092563 (Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Cat. No.: B12092563
M. Wt: 181.28 g/mol
InChI Key: WJVCXZAYVZQJBJ-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound that belongs to the class of N-heterocyclic amines. These compounds are known for their significant roles in organic synthesis and drug discovery due to their diverse biological activities and chemical reactivity .

Preparation Methods

The synthesis of (Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves a multi-step process. One common method is the reductive amination of a pyrazole derivative with a butan-2-yl amine. This process can be carried out under solvent-free conditions, which simplifies the reaction and improves yield . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:

Scientific Research Applications

(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can be compared with other N-heterocyclic amines, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]butan-2-amine

InChI

InChI=1S/C10H19N3/c1-5-8(2)12-9(3)10-6-11-13(4)7-10/h6-9,12H,5H2,1-4H3

InChI Key

WJVCXZAYVZQJBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CN(N=C1)C

Origin of Product

United States

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